Cas no 942003-31-8 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide)

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide is a specialized organic compound featuring a thiophene core substituted with cyano and dimethyl groups, coupled with a fluorophenylsulfanylbutanamide moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, where the combination of electron-withdrawing (cyano, fluoro) and lipophilic (thiophene, phenyl) groups may enhance bioavailability or target binding affinity. The compound’s precise reactivity and biological activity would depend on its specific interactions with enzymes or receptors, making it a candidate for further research in drug discovery or crop protection. Its synthetic route likely involves multi-step organic transformations, emphasizing the need for controlled conditions to ensure purity and yield.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide structure
942003-31-8 structure
Product Name:N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide
CAS No:942003-31-8
MF:C17H17FN2OS2
MW:348.458084821701
CID:5502588
PubChem ID:18585656
Update Time:2025-10-23

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide
    • 942003-31-8
    • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide
    • AKOS024468977
    • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide
    • F2813-0662
    • Inchi: 1S/C17H17FN2OS2/c1-11-12(2)23-17(15(11)10-19)20-16(21)4-3-9-22-14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21)
    • InChI Key: HBLBJHUAMLUJKW-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C(C#N)=C1NC(CCCSC1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 348.07663368g/mol
  • Monoisotopic Mass: 348.07663368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 106Ų

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide Pricemore >>

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Additional information on N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide

Recent Advances in the Study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide (CAS: 942003-31-8)

The compound N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide (CAS: 942003-31-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene and fluorophenyl sulfanyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, positioning it as a candidate for further drug development.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide exhibits selective inhibition of certain enzymes involved in inflammatory pathways. This selectivity is attributed to the compound's ability to bind to allosteric sites, thereby modulating enzyme activity without complete inhibition. Such a mechanism could offer advantages in reducing off-target effects, a common challenge in drug development.

In addition to its enzymatic interactions, recent pharmacokinetic studies have provided insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies, conducted in rodent models, indicate that the molecule has favorable bioavailability and a half-life conducive to once-daily dosing. Furthermore, metabolite profiling has identified several active derivatives, which may contribute to the overall therapeutic effect. These findings underscore the compound's potential as a viable lead for further optimization.

Another noteworthy aspect of recent research is the exploration of the compound's efficacy in disease models. For instance, in a murine model of chronic inflammation, administration of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide resulted in a significant reduction in pro-inflammatory cytokines and amelioration of tissue damage. Similar positive outcomes were observed in models of neuropathic pain, suggesting a broad spectrum of potential applications. These preclinical results are encouraging, though further studies are needed to validate these effects in human trials.

Despite these promising findings, challenges remain in the development of this compound. Issues such as solubility and formulation stability have been identified as potential hurdles. However, recent advances in drug delivery systems, including nanoparticle-based carriers, may offer solutions to these challenges. Researchers are also investigating structural modifications to enhance the compound's potency and reduce any potential toxicity, as part of ongoing medicinal chemistry efforts.

In conclusion, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide (CAS: 942003-31-8) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique structural features, combined with promising preclinical data, highlight its potential as a therapeutic agent. Continued research efforts will be essential to fully realize its clinical potential, addressing current limitations and exploring new applications. This compound exemplifies the innovative approaches being pursued in the quest for novel and effective treatments.

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